molecular formula C15H13FN2O2S2 B2717560 Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate CAS No. 862974-95-6

Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate

Cat. No.: B2717560
CAS No.: 862974-95-6
M. Wt: 336.4
InChI Key: SQUGXPCHJRAJLW-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate is a heterocyclic compound featuring a benzothiazole core substituted with fluorine at the 4-position. This moiety is linked via an amino group to a 3-methylthiophene ring bearing an ethyl ester at the 2-position. Such structural features are common in bioactive molecules targeting enzymes or receptors, particularly in kinase inhibition and antimicrobial applications .

Properties

IUPAC Name

ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2S2/c1-3-20-14(19)13-8(2)7-11(22-13)17-15-18-12-9(16)5-4-6-10(12)21-15/h4-7H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUGXPCHJRAJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC2=NC3=C(C=CC=C3S2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate typically involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with ethyl 3-methylthiophene-2-carboxylate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using solvents like ethanol or methanol. The intermediate product is then reacted with 4-fluorobenzoyl chloride to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.

Scientific Research Applications

Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Analogues

Ethyl-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate ()

  • Structural Differences : Replaces the thiophene ring with a thiazole (sulfur and nitrogen-containing heterocycle) and incorporates a trifluoromethylphenyl group.
  • Thiazole’s nitrogen atom may enhance hydrogen bonding compared to thiophene.
  • Synthesis : Prepared via condensation of benzothioamide derivatives with ethyl chloroacetoacetate, yielding moderate to high purity .

Pyrazolopyridine-Benzothiazole Hybrids

Ethyl 5-(1,3-Benzothiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate ()

  • Structural Differences : Integrates a pyrazolopyridine scaffold fused to the benzothiazole, with an additional phenyl group.
  • However, increased molecular complexity may reduce bioavailability .

JNK Inhibitors with Benzothiazole Moieties

AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl)ethyl]amino]-4-pyrimidinyl)acetonitrile) ()

  • Structural Differences : Features a pyrimidine-acetonitrile linker instead of the thiophene-ester group.
  • Functional Impact : The pyrimidine and pyridine groups enhance interactions with kinase ATP-binding pockets, contributing to its potency as a JNK inhibitor (IC₅₀ ~ 150 nM). The target compound’s thiophene-ester may offer improved solubility but weaker kinase affinity .

Antimicrobial Thiophene Derivatives

Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ()

  • Structural Differences : Includes a tetrahydrobenzo[b]thiophene core and a hydroxyphenyl group.
  • The target compound’s 4-fluorobenzothiazole group may improve membrane permeability due to higher lipophilicity .

Triazolobenzothiazole-Thiophene Conjugates

Ethyl 4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate ()

  • Structural Differences : Incorporates a triazolobenzothiazole linked via a sulfanyl-acetyl group.
  • Functional Impact : The triazole ring introduces additional hydrogen-bonding sites, which may enhance target binding affinity. However, the bulkier structure could limit bioavailability compared to the target compound’s compact design .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Key Reference
Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate Thiophene-Benzothiazole 4-Fluoro, 3-methyl, ethyl ester Potential kinase/antimicrobial
Ethyl-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate Thiazole Trifluoromethylphenyl, ethyl ester Not reported
AS601245 Benzothiazole-Pyrimidine Pyridine-ethylamino, acetonitrile JNK inhibitor (IC₅₀ ~150 nM)
Ethyl 5-(1,3-Benzothiazol-2-yl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylate Pyrazolopyridine-Benzothiazole Phenyl, ethyl ester Kinase inhibition (hypothesized)
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrobenzo[b]thiophene Hydroxyphenyl, ethyl ester Antimicrobial

Research Findings and Implications

  • Electron-Withdrawing Groups : Fluorine and trifluoromethyl substituents improve metabolic stability but may reduce solubility. The target compound’s fluorine balances these effects better than trifluoromethyl .
  • Heterocyclic Cores : Thiophene derivatives generally exhibit better solubility than pyrazolopyridines or triazolobenzothiazoles, making them favorable for oral administration .
  • Biological Activity : Benzothiazole-thiophene hybrids show promise in antimicrobial and kinase inhibition contexts. The target compound’s methyl and ester groups may optimize both membrane permeability and enzymatic interaction .

Biological Activity

Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13_{13}H12_{12}FN3_{3}O2_{2}S
  • Molecular Weight : 293.32 g/mol

The presence of the benzothiazole moiety and the ethyl carboxylate group contributes to its unique reactivity and biological activity.

Biological Activities

Research has indicated that this compound exhibits a variety of biological activities:

1. Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis, leading to cell death.

2. Anticancer Properties

The compound has shown promising results in cancer cell lines, particularly in inhibiting the proliferation of tumor cells. The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell cycle progression. Studies have reported IC50_{50} values in the micromolar range for several cancer types.

3. Antifungal Effects

This compound has also been evaluated for antifungal activity. It demonstrated effectiveness against Candida species by disrupting fungal cell membrane integrity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival.
  • DNA Interaction : The structure allows for intercalation into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Study AAntimicrobialEffective against E. coli and S. aureus with MIC values of 32 µg/mL.
Study BAnticancerInduced apoptosis in breast cancer cell lines with an IC50_{50} of 15 µM.
Study CAntifungalInhibited growth of C. albicans with a minimum inhibitory concentration (MIC) of 16 µg/mL.

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